![molecular formula C37H59NO11 B3426093 Germerine CAS No. 508-67-8](/img/structure/B3426093.png)
Germerine
Overview
Description
Germerine is a natural alkaloid extracted from the roots of Germer (Germeria uniflora), a plant that grows in the Mediterranean region. Germerine has been found to have various medicinal properties, including anti-inflammatory, antitumor, and antiviral effects.
Mechanism of Action
The mechanism of action of germerine is not fully understood. However, it has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Germerine has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, germerine has been found to inhibit the replication of viruses by interfering with their entry into host cells.
Biochemical and Physiological Effects
Germerine has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Germerine has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, germerine has been found to inhibit the replication of viruses by interfering with their entry into host cells.
Advantages and Limitations for Lab Experiments
One advantage of using germerine in lab experiments is that it is a natural product, which makes it less toxic and safer to use than synthetic compounds. Germerine is also readily available and relatively inexpensive. However, one limitation of using germerine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on germerine. One direction is to further investigate its mechanism of action, which will help in the design of experiments to test its effects. Another direction is to investigate its potential as a treatment for various diseases such as cancer and viral infections. Finally, research could focus on the development of derivatives of germerine with enhanced medicinal properties.
In conclusion, germerine is a natural alkaloid with various medicinal properties. Its anti-inflammatory, antitumor, and antiviral effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for various diseases.
Scientific Research Applications
Germerine has been extensively studied for its medicinal properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Germerine has also been found to have antitumor effects by inducing apoptosis in cancer cells. In addition, germerine has been found to have antiviral effects against various viruses such as hepatitis B virus and human immunodeficiency virus (HIV).
properties
IUPAC Name |
[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H59NO11/c1-8-19(4)30(41)48-29-27(40)26-20(17-38-16-18(3)10-11-24(38)34(26,7)44)21-15-35-28(36(21,29)45)22(39)14-23-32(35,5)13-12-25(37(23,46)49-35)47-31(42)33(6,43)9-2/h18-29,39-40,43-46H,8-17H2,1-7H3/t18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28+,29-,32-,33-,34+,35+,36-,37+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMMOBXVRRLOS-BZMUIYTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H](C[C@H]6[C@]7([C@]5(C4)O[C@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H59NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Germerine | |
CAS RN |
508-67-8 | |
Record name | Germerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GERMERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V3T5CCW5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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